molecular formula C26H34FNO5 B8197092 7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B8197092
M. Wt: 459.5 g/mol
InChI Key: SEERZIQQUAZTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a central pyridine ring substituted at the 4-position with a 4-fluorophenyl group, at the 5-position with a methoxymethyl group, and at the 2- and 6-positions with isopropyl groups. The hept-6-enoic acid side chain contains hydroxyl groups at the 3- and 5-positions, with stereochemistry likely critical to its pharmacological activity (R and S configurations, respectively) . Its structural features suggest it belongs to the statin family, which inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. The compound’s design incorporates pyridine and fluorophenyl moieties to optimize lipophilicity and target binding, distinguishing it from classical statins like rosuvastatin or atorvastatin .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERZIQQUAZTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861368
Record name 7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145599-86-6
Record name CERIVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cerivastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring, introduction of the fluorophenyl group, and the addition of the dihydroxyheptenoic acid side chain. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including tetrahydrofuran (THF) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of cerivastatin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like crystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cerivastatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of cerivastatin, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Cerivastatin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying statin synthesis and reactions.

    Biology: Investigated for its effects on cellular cholesterol metabolism.

    Medicine: Extensively studied for its cholesterol-lowering effects and potential benefits in cardiovascular diseases.

    Industry: Used in the development of new lipid-lowering agents and formulations.

Mechanism of Action

Cerivastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, cerivastatin reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism involves binding to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol .

Comparison with Similar Compounds

Rosuvastatin (Crestor®)

Rosuvastatin, (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid, shares a fluorophenyl group and dihydroxyheptenoic acid chain with the target compound. However, its core heterocycle is a pyrimidine rather than pyridine, and it includes a methylsulfonylamino substituent instead of methoxymethyl. These differences enhance rosuvastatin’s HMG-CoA reductase binding affinity (IC50 ~0.1 nM) and metabolic stability .

Feature Target Compound Rosuvastatin
Core Structure Pyridine ring Pyrimidine ring
Substituents 4-(4-Fluorophenyl), 5-(methoxymethyl), 2,6-diisopropyl 4-(4-Fluorophenyl), 2-(methylsulfonylamino), 6-isopropyl
Side Chain (3R,5S)-3,5-dihydroxyhept-6-enoic acid (3R,5S)-3,5-dihydroxyhept-6-enoic acid
Solubility Moderate (methoxymethyl enhances hydrophilicity) Low (requires formulation as a calcium salt for bioavailability)
Enzyme Inhibition Predicted IC50 ~1–5 nM (estimated from structural analogs) IC50 ~0.1 nM (clinically established)

Sorbitol Ester Prodrug ()

The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid sorbitol ester features an isobenzofuran core and a sorbitol ester moiety. Unlike the target compound, this prodrug likely improves oral bioavailability through enhanced solubility (pH-dependent stability, solubility >50 mg/mL in aqueous buffers). Its mechanism may differ, as isobenzofuran derivatives often target inflammatory pathways rather than cholesterol synthesis .

Non-Statin Structural Analogues

Spirocyclic Carbamoyl Derivatives ()

EP 4,374,877 A2 describes spiro[4.5]dec-9-en-7-yl-based compounds with trifluoromethylpyrimidine substituents. These molecules exhibit structural complexity (e.g., spiro rings, carbamoyl groups) but lack the dihydroxyheptenoic acid chain critical for HMG-CoA reductase binding. Their pharmacological targets are likely distinct, possibly addressing oncology or autoimmune diseases .

Crystalline Salts ()

Crystalline salts of (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonylamino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid highlight formulation strategies to improve stability and bioavailability.

Research Findings and Pharmacological Implications

  • Potency: The target compound’s pyridine core and methoxymethyl group may reduce HMG-CoA reductase affinity compared to rosuvastatin’s pyrimidine and sulfonylamino groups. Computational modeling suggests a 3–5-fold lower binding efficiency .
  • Formulation : Lessons from crystalline salts () indicate that salt forms (e.g., sodium or calcium) could mitigate the target compound’s moderate solubility, enhancing oral absorption .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Solubility (mg/mL) IC50 (nM)
Target Compound Pyridine 4-(4-Fluorophenyl), 5-(methoxymethyl) ~10 (neutral pH) ~1–5 (estimated)
Rosuvastatin Pyrimidine 4-(4-Fluorophenyl), 2-(methylsulfonylamino) <1 (calcium salt: ~0.3) 0.1
Sorbitol Ester () Isobenzofuran Sorbitol ester, 4-methylhex-4-enoic acid >50 (pH 6–7) N/A (probable anti-inflammatory)

Biological Activity

The compound 7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₂₆H₃₄FNO₅, with a molecular weight of approximately 459.24 g/mol. The structure includes:

  • A pyridine ring
  • A fluorophenyl group
  • Methoxymethyl and isopropyl substituents
  • Hydroxy and carboxylic acid functionalities

The unique combination of these structural elements contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures can exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compounds targeting dihydroorotate dehydrogenase (DHODH) have shown promise in halting cell cycle progression in cancer cells by depleting pyrimidines necessary for DNA synthesis .
  • Antimicrobial Properties :
    • Similar derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Antitumor Effects :
    • The presence of specific substituents has been linked to enhanced antitumor activity, particularly through pathways involving apoptosis and cell cycle arrest .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds. Below are summarized findings relevant to the compound :

StudyCompoundBiological ActivityIC50 (μM)Notes
Various DHODH inhibitorsCell cycle arrest0.127 - 10.1Effective against cancer cell lines
Similar oxanone derivativesAntitumor>200 to 8.21Structure-dependent efficacy
ADAMTS7 inhibitor analogsAnti-inflammatory<100Selectivity and potency evaluated

Mechanistic Insights

The compound's activity may be attributed to its ability to interact with specific biological targets:

  • DHODH Inhibition : By inhibiting DHODH, the compound can disrupt nucleotide synthesis, leading to decreased proliferation in cancer cells.
  • Receptor Modulation : The structural features may allow interaction with various receptors involved in disease pathways, enhancing its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 2
7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.